2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide features a pyrimidine core substituted with a sulfanyl (-S-) group at position 2 and a sulfonyl (-SO₂-) group at position 3. The sulfonyl group is further attached to a 5-chlorothiophene ring, while the sulfanyl group links to an acetamide moiety bearing a 3-methoxyphenyl substituent. This structural architecture is characteristic of bioactive acetamide derivatives, which are widely explored as intermediates in pharmaceutical chemistry due to their ability to modulate enzyme activity and receptor interactions .
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S3/c1-26-11-4-2-3-10(7-11)21-14(23)9-27-17-20-8-12(16(19)22-17)29(24,25)15-6-5-13(18)28-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGJERGCFXREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide represents a novel sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Features:
- Molecular Weight: 358.87 g/mol
- Functional Groups: Sulfonamide, pyrimidine, and methoxy phenyl moieties.
Biological Activity Overview
Recent studies have highlighted the biological activity of similar sulfonamide compounds, indicating potential antibacterial, antifungal, and enzyme inhibitory effects. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Sulfonamide derivatives are known for their antibacterial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Salmonella typhi
Case Study: Antibacterial Screening
A study evaluated several sulfonamide derivatives against common bacterial strains. The results indicated that compounds with the 5-chlorothiophenesulfonyl group exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against E. coli and S. aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease.
AChE Inhibition
Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Compounds structurally related to our target compound showed significant inhibition of AChE with IC50 values in the low micromolar range (1–10 µM) .
Urease Inhibition
Urease inhibitors are valuable in managing urinary tract infections. The target compound demonstrated promising urease inhibitory activity, with IC50 values comparable to established urease inhibitors .
The biological activity of the compound can be attributed to its ability to interact with specific enzymes and bacterial cell membranes. Studies suggest that the sulfonamide group plays a critical role in binding to active sites of enzymes, thereby inhibiting their function.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related molecules:
*Calculated based on molecular formula.
Key Observations:
Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine core is shared with analogues in , but differs from triazole () or chromenopyrimidine () systems. Pyrimidines often engage in hydrogen bonding via amino or sulfonyl groups, enhancing target binding .
Sulfonyl and Sulfanyl Groups: The 5-chlorothiophene-sulfonyl group in the target compound is unique; analogues in and feature benzenesulfonyl or chromenopyrimidine-sulfonyl groups. Sulfonyl groups enhance solubility and may act as hydrogen-bond acceptors . The sulfanyl (-S-) linker is conserved across all compounds, enabling thioether bond formation critical for structural stability .
Aryl Acetamide Moieties: The 3-methoxyphenyl group in the target compound contrasts with chlorophenyl () or pyridinyl () substituents.
Conformational and Crystallographic Insights
- Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the pyrimidine and benzene rings form dihedral angles of 42.25°–67.84°, stabilized by intramolecular N–H⋯N hydrogen bonds. The target compound’s 3-methoxyphenyl group may reduce steric hindrance, leading to smaller angles and enhanced planarity for target binding.
- Crystal Packing: Sulfonyl-containing analogues (e.g., ) often exhibit layered packing due to sulfonyl-oxygen interactions, whereas chromenopyrimidine derivatives () display π-π stacking. The 5-chlorothiophene group in the target compound may introduce halogen bonding, influencing crystallinity .
Pharmacological Implications (Inferred)
- Enzyme Inhibition : Pyrimidine-sulfonyl compounds are frequently explored as kinase or protease inhibitors. The 5-chlorothiophene group may confer selectivity toward thiophene-binding enzymes, as seen in similar therapeutics .
- Bioavailability: Compared to chromenopyrimidine () or triazole () derivatives, the target compound’s simpler structure may improve solubility and oral absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
